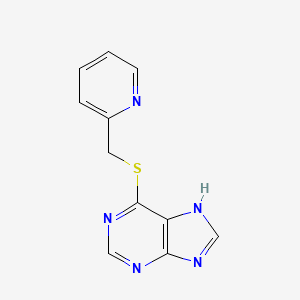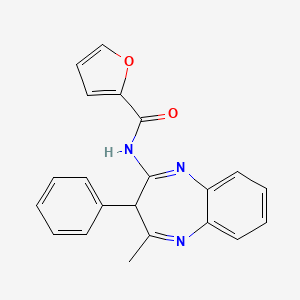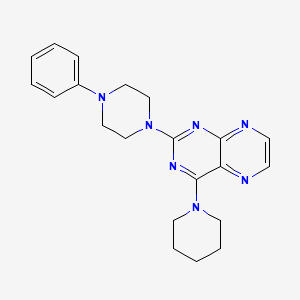
5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a methoxy group at the 8th position, and a methoxy-methylbenzenesulfonate group attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation and methylation reactions. The bromination is usually carried out using bromine in the presence of a suitable solvent such as chloroform or ethanol. The sulfonation step involves the reaction of the brominated quinoline with methoxy-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the methylation of the sulfonated product using methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5,7-dibromo-8-quinolyl derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.
科学的研究の応用
5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of fluorescent sensors and dyes
作用機序
The mechanism of action of 5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can chelate metal ions, which can disrupt metal-dependent biological processes. It can also interact with proteins and enzymes, inhibiting their activity by binding to active sites or allosteric sites. The pathways involved include metal ion homeostasis and enzyme inhibition .
類似化合物との比較
Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
- 7-Bromo-8-hydroxyquinoline
Uniqueness
5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of the methoxy-methylbenzenesulfonate group, which imparts distinct chemical properties and enhances its solubility and reactivity compared to other similar compounds .
特性
分子式 |
C17H13Br2NO4S |
|---|---|
分子量 |
487.2 g/mol |
IUPAC名 |
(5,7-dibromoquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13Br2NO4S/c1-10-8-11(5-6-15(10)23-2)25(21,22)24-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
InChIキー |
ZSAHUHMWGPAGFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-](/img/structure/B15109240.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109256.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109263.png)

![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109269.png)
![N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15109286.png)
![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B15109291.png)


![N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B15109301.png)
![10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15109303.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15109307.png)
![[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine](/img/structure/B15109309.png)
